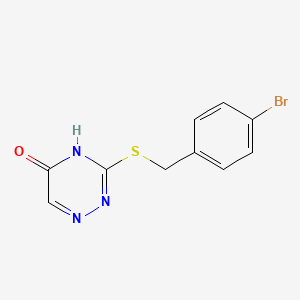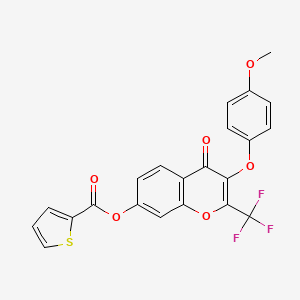
3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H13F3O6S and its molecular weight is 462.4. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactions
- Synthesis Techniques : A study by Pimenova et al. (2003) details the synthesis of related compounds through reactions involving pentafluoroacetophenone and dimethyl oxalate, leading to the formation of derivatives like 5,6,8-trifluoro-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid methyl ester (Pimenova et al., 2003).
- Reactions with Other Compounds : Research by Budzisz et al. (2004) explored the reaction of 4-oxo-4H-chromones with N-methylhydrazine, leading to the formation of pyrazole ligands, which were then used in complexes with platinum(II) and palladium(II) metal ions (Budzisz et al., 2004).
Chemical Properties and Applications
- Polyfunctionalized Chromenes : Wen et al. (2012) describe a method for preparing derivatives of methyl 4-oxo-2-(trifluoromethyl)-chromene-3-carboxylate, highlighting their utility in creating multifunctional benzoxepins (Wen et al., 2012).
- Photo-reorganization and Synthesis of Pentacyclics : Dalal et al. (2017) investigated the photo-reorganization of related compounds, leading to the synthesis of angular pentacyclic derivatives, demonstrating a green and convenient method for creating such structures (Dalal et al., 2017).
Biological and Pharmacological Potential
- Antimicrobial and Antioxidant Activities : Behrami and Dobroshi (2019) synthesized derivatives of 4-hydroxy-chromen-2-one, reporting significant antibacterial and antioxidant activities, indicating potential pharmaceutical applications (Behrami & Dobroshi, 2019).
- Anticancer Properties : Ali et al. (2021) developed novel derivatives with anticancer potential, highlighting their effectiveness against various cancer cell lines (Ali et al., 2021).
Safety And Hazards
As with all chemicals, safety precautions should be taken when handling chromenes and thiophenes. They should be stored properly, and personal protective equipment should be worn when handling them. However, without specific information on the compound , it’s difficult to provide detailed safety and hazard information.
Direcciones Futuras
The development of new synthetic methods and the discovery of novel biological activities continue to make chromenes and thiophenes interesting targets for medicinal chemistry research2. The compound you mentioned could potentially be a subject of future studies in this field.
Please consult with a professional chemist or a relevant expert for more detailed and accurate information.
Propiedades
IUPAC Name |
[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F3O6S/c1-28-12-4-6-13(7-5-12)29-19-18(26)15-9-8-14(30-21(27)17-3-2-10-32-17)11-16(15)31-20(19)22(23,24)25/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQWCSRXNNBCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate](/img/structure/B2636554.png)
![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide](/img/structure/B2636555.png)
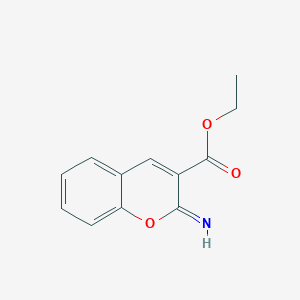
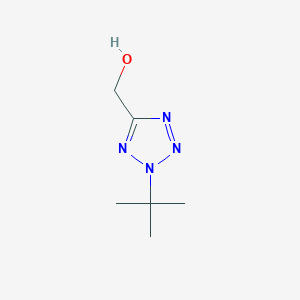
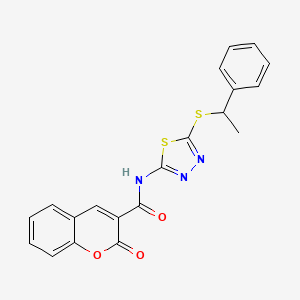
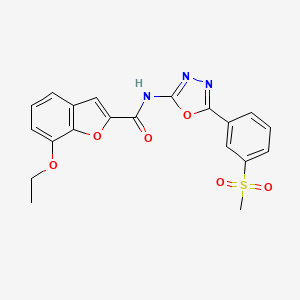
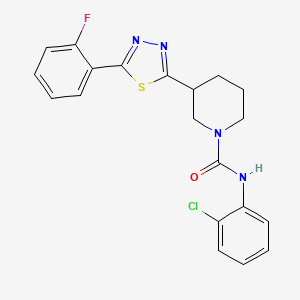
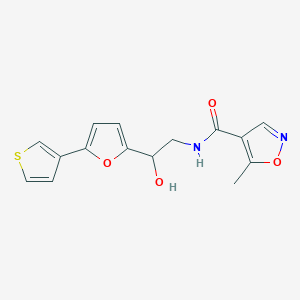
![5-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2636567.png)
![3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)
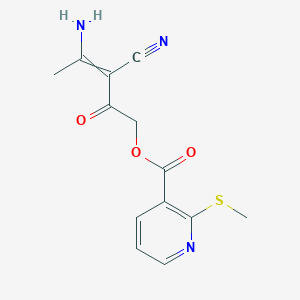
![N-(3-cyanophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2636570.png)
![Methyl 4-((2-([2,3'-bithiophen]-5-yl)ethyl)carbamoyl)benzoate](/img/structure/B2636571.png)
